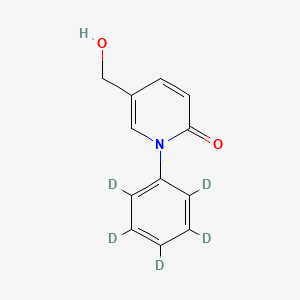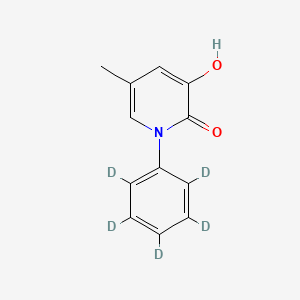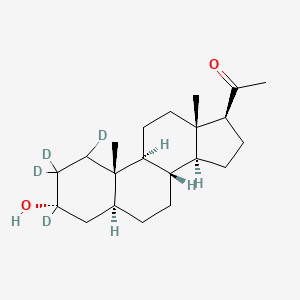
22-Dehydroclerosteryl acetate
Descripción general
Descripción
22-Dehydroclerosteryl acetate is a natural product found in Prunus zippeliana and Cajanus cajan . It has a molecular formula of C31H48O2 and a molecular weight of 452.7 g/mol .
Molecular Structure Analysis
The molecular structure of 22-Dehydroclerosteryl acetate is complex, with multiple carbon rings and an acetate group . The IUPAC name, which provides some insight into its structure, is [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .Physical And Chemical Properties Analysis
22-Dehydroclerosteryl acetate is a powder . It has a molecular weight of 452.7 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the sources.Aplicaciones Científicas De Investigación
Chemical Reactions and Properties : Rosenstein et al. (1977) investigated the titration of sterol double bonds, including 22-dehydrocholesteryl acetates, with dibromopyridine sulfate. Their research provided insights into the chemical properties and reactions of these compounds, highlighting their potential applications in chemical analysis and synthesis (Rosenstein, Caruso, & Kircher, 1977).
Synthesis of Steroidal Compounds : Garry et al. (1977) explored the synthesis of steroidal 22,24(28)-dienes and related compounds from 22-dehydrocholesteryl acetate. Such studies are crucial for developing new steroidal drugs and understanding the structure-activity relationships in steroidal compounds (Garry, Midgley, Whalley, & Wilkins, 1977).
Metabolic Studies : Conner et al. (1969) researched the conversion of cholesterol to Δ5,7,22-Cholestatrien-3β-ol by Tetrahymena pyriformis, involving 22-dehydrocholesteryl acetate. This study is significant for understanding cholesterol metabolism and its implications in cellular and molecular biology (Conner, Mallory, Landrey, & Iyengar, 1969).
Quantitative Determination Techniques : Mallory et al. (1970) developed a method for the quantitative determination of Δ22-sterols, including 22-dehydrocholesteryl acetate. This research is crucial for analytical chemistry, particularly in the precise measurement of sterols in various samples (Mallory, Ferguson, & Conner, 1970).
Natural Product Chemistry : Zhu et al. (2013) identified 22-dehydroclerosteryl acetate as one of the chemical constituents of Clerodendron philippinum var. simplex. This study contributes to the field of natural product chemistry and helps in understanding the chemical diversity of plant species (Zhu, Hu, Cheng, & Cen, 2013).
Propiedades
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h9-11,21,23,25-29H,2,8,12-19H2,1,3-7H3/b10-9+/t21-,23+,25+,26+,27-,28+,29+,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEVEIGHSLNJAI-RRXMTBKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210954 | |
| Record name | Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
22-Dehydroclerosteryl acetate | |
CAS RN |
28594-00-5 | |
| Record name | Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28594-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stigmasta-5,22,25-trien-3-ol, 3-acetate, (3β,22E,24S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about 22-Dehydroclerosteryl acetate from this research?
A1: The research paper primarily focuses on the isolation and identification of chemical constituents from Clerodendron philippinum var. simplex. 22-Dehydroclerosteryl acetate was one of the four compounds successfully isolated and identified from this plant. [] This finding is significant as it marks the first-time 22-Dehydroclerosteryl acetate has been isolated from this particular plant species. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










